Ethyl 2-amino-2-(oxan-4-YL)acetate
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Overview
Description
Ethyl 2-amino-2-(oxan-4-yl)acetate is a chemical compound with the molecular formula C9H17NO3 . It has a molecular weight of 187.24 and is also known as OXA or OXA-23. It is typically available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 2-amino-2-(tetrahydro-2h-pyran-4-yl)acetate . The InChI code for this compound is 1S/C9H17NO3.ClH/c1-2-13-9(11)8(10)7-3-5-12-6-4-7;/h7-8H,2-6,10H2,1H3;1H .Physical And Chemical Properties Analysis
Ethyl 2-amino-2-(oxan-4-YL)acetate is a powder that should be stored at 0-8 °C .Scientific Research Applications
Enzyme Inhibition and Molecular Docking Studies
A study by Babar et al. (2017) explored the synthesis of novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates and their α-glucosidase and β-glucosidase inhibition activities. The compounds demonstrated significant enzyme inhibition, with one compound exhibiting twice the inhibition efficiency of the standard drug acarbose. Molecular docking further elucidated the binding modes of these compounds to enzyme active sites (Babar et al., 2017).
Chemoselective Synthesis
Pretto et al. (2019) reported the chemoselective synthesis of 6-amino(alkoxy)-1,4,5,6-tetrahydropyridines from ethyl 2-(2-ethoxy-3,4-dihydro-2H-pyran-5-yl)-2-oxoacetate, achieving moderate to good yields. This methodology showcases the compound's synthetic versatility for generating structurally diverse derivatives (Pretto et al., 2019).
Antitumor Activity
Liu et al. (2018) synthesized Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate and evaluated its antitumor activity. The compound exhibited distinct inhibition of cancer cell line proliferation, indicating its potential for further development as an anticancer agent (Liu et al., 2018).
Novel Compound Synthesis
Research on marine fungi by Wu et al. (2010) led to the discovery of new compounds, including derivatives of ethyl acetate, highlighting the compound's role in the synthesis of bioactive molecules with potential pharmacological applications (Wu et al., 2010).
Pharmacological Activities
Attimarad et al. (2017) synthesized a series of ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates and evaluated them for anti-inflammatory, analgesic, and antioxidant activities. Compounds with halogen substitutions showed promising pharmacological activities, comparable to standard drugs, showcasing the compound's utility in developing new therapeutic agents (Attimarad et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-amino-2-(oxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-2-13-9(11)8(10)7-3-5-12-6-4-7/h7-8H,2-6,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQUOJITDLECBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCOCC1)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-2-(oxan-4-YL)acetate |
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